1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride
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Overview
Description
1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride is an organic compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, an isopropyl group, and a methanamine group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methoxy-3-(propan-2-yl)benzaldehyde. This intermediate is then subjected to reductive amination using a suitable amine source, such as methanamine, in the presence of a reducing agent like sodium cyanoborohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-(propan-2-yl)benzoic acid, while reduction of a nitro group can produce 1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine.
Scientific Research Applications
1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The methoxy and isopropyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-methoxyphenyl]methanamine hydrochloride
- 1-[4-methoxy-3-methylphenyl]methanamine hydrochloride
- 1-[4-methoxy-3-(tert-butyl)phenyl]methanamine hydrochloride
Uniqueness
1-[4-methoxy-3-(propan-2-yl)phenyl]methanamine hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
2567504-57-6 |
---|---|
Molecular Formula |
C11H18ClNO |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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